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Compound of Interest

Compound Name: DSPE-PEG-TCO (MW 2000)

Cat. No.: B15546256

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization,
and application of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-
phosphoethanolamine-N-[Poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO). These
liposomes are designed for advanced drug delivery applications, offering prolonged circulation
times and the potential for bioorthogonal targeting.

Introduction

Stealth liposomes are lipid-based nanopatrticles that are surface-modified with biocompatible
polymers like polyethylene glycol (PEG) to evade the mononuclear phagocyte system (MPS),
thereby increasing their systemic circulation time. The incorporation of DSPE-PEG-TCO
provides these stealth liposomes with a reactive handle for "click chemistry," specifically the
inverse-electron-demand Diels-Alder reaction with tetrazine-modified molecules. This allows for
highly specific, covalent attachment of targeting ligands, imaging agents, or other functional
molecules in a bioorthogonal manner, meaning the reaction can occur in a biological
environment without interfering with native biochemical processes.

Data Presentation: Physicochemical Properties of
DSPE-PEG-TCO Liposomes
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The following table summarizes typical quantitative data for stealth liposomes formulated with
DSPE-PEG-TCO using the thin-film hydration method. These values can be used as a baseline
for formulation development and optimization.

Formulation . Encapsulati
Mean Polydispers Zeta
Component ] . . on
Particle ity Index Potential o Reference
(Molar . Efficiency
. Size (nm) (PDI) (mV)
Ratio) (%)
DSPC:Chol:D
SPE- Not
PEG2k:DSPE  130.3 0.081 Not Reported  Applicable [1]
-PEG2k-TCO (unloaded)
(26:12:1:1)
DSPC:Chol:D
SPE-
PEG2k:DSPE > 95% (for
142.9 0.207 Not Reported [1]
-PEG2k-TCO 18F-FDP)
(26:12:1:1)
with 18F-FDP
HSPC:Chol:
mPEG-DSPE  ~100 <0.1 Not Reported  Not Reported  [2]
(2:1:0.08)
PC:Chol:DSP
E-PEG2000- 101.8 <0.2 Not Reported  Not Reported  [3]
Mal (2:1:0.03)
HPC:Chol:DS
PE- > 90% (for
100.8 <0.2 Not Reported ] [4]
PEG2000- Calcein)
Mal (2:1:0.03)
DOPE:CHEM
S:DSPE-
~130 <0.2 ~-5 Not Reported  [5]
PEG2000
(5.7:3.8:0.5)
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Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Chol (Cholesterol), DSPE-PEG2k
(1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), PC
(Phosphatidylcholine), HSPC (Hydrogenated Soy Phosphatidylcholine), HPC (Hydrogenated
Phosphatidylcholine), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS
(Cholesteryl hemisuccinate), Mal (Maleimide).

Experimental Protocols

Protocol 1: Preparation of Stealth Liposomes with
DSPE-PEG-TCO via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVS) incorporating
DSPE-PEG-TCO using the thin-film hydration method followed by extrusion.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

e Cholesterol

o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(DSPE-PEG2000)

o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene
glycol)-2000] (DSPE-PEG2000-TCO)

e Chloroform

o Methanol

e Phosphate-buffered saline (PBS), pH 7.4

(Optional) Drug for encapsulation

Equipment:

¢ Round-bottom flask
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Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Probe sonicator (optional)

Vacuum pump
Procedure:
e Lipid Mixture Preparation:

o In a clean round-bottom flask, dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000,
and DSPE-PEG2000-TCO) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical
molar ratio is 26:12:1:1 (DSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-TCO).[1]

o If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

e Thin-Film Formation:

[e]

Attach the flask to a rotary evaporator.

o Immerse the flask in a water bath set to a temperature above the phase transition
temperature of the lipids (e.g., 65°C for DSPC).

o Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A
thin, uniform lipid film should form on the inner surface of the flask.

o Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of
residual solvent.

e Hydration:

o Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the
flask. The volume of the buffer will determine the final lipid concentration.
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o If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

o Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase
transition temperature for 30-60 minutes. This will result in the formation of multilamellar
vesicles (MLVs).

e Size Reduction (Extrusion):

o To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to
extrusion.

o Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100
nm).

o Heat the extruder to a temperature above the lipid phase transition temperature.

o Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to
form small unilamellar vesicles (SUVs).

 Purification (Optional):

o To remove unencapsulated drug, the liposome suspension can be purified by size
exclusion chromatography or dialysis.

e Storage:

o Store the final liposome suspension at 4°C.

Protocol 2: Characterization of DSPE-PEG-TCO
Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:
e Technique: Dynamic Light Scattering (DLS)

e Procedure:
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o Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate
concentration for DLS analysis.

o Transfer the diluted sample to a cuvette.
o Perform the measurement using a DLS instrument.

o Record the Z-average mean hydrodynamic diameter and the PDI. A PDI value below 0.2
indicates a monodisperse population.

2. Zeta Potential Measurement:
o Technique: Electrophoretic Light Scattering (ELS)
e Procedure:

o Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NacCl) to reduce ionic
strength.

o Load the sample into a specialized zeta potential cell.

o Measure the electrophoretic mobility of the liposomes, from which the zeta potential is
calculated.

Protocol 3: Bioorthogonal Labeling of TCO-Liposomes
with a Tetrazine-Functionalized Molecule

This protocol describes the labeling of the prepared DSPE-PEG-TCO liposomes with a
tetrazine-conjugated molecule (e.g., a fluorescent dye or a targeting peptide).

Materials:
e DSPE-PEG-TCO liposome suspension (from Protocol 1)
o Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

o Reaction buffer (e.g., PBS, pH 7.4)
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Equipment:

 Incubator or water bath

e Size exclusion chromatography column (for purification)
Procedure:

e Reactant Preparation:

o Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g.,
DMSO).

o Determine the concentration of the DSPE-PEG-TCO on the surface of the liposomes
based on the initial formulation.

e Click Reaction:

o In a microcentrifuge tube, combine the DSPE-PEG-TCO liposome suspension with the
tetrazine-functionalized molecule. A molar excess of the tetrazine probe (e.g., 1.1 - 5x)
relative to the TCO groups is recommended.

o Incubate the reaction mixture at room temperature or 37°C for 10-60 minutes. The
reaction is typically very fast.

 Purification (Optional):

o To remove unreacted tetrazine-functionalized molecules, the labeled liposomes can be
purified using a size exclusion chromatography column.

e Characterization:

o Confirm successful labeling by appropriate analytical techniques. For example, if a
fluorescent dye was used, measure the fluorescence of the liposome fraction after
purification.

Visualizations
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Caption: Experimental workflow for creating and labeling stealth liposomes.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15546256?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

é Pre-Targeting Strategy

Tetrazine-Targeting Ligand
(e.g., Antibody)

Target Cell
(e.g., Tumor Cell)

4 Liposome Delivery )

Ligand Binding to Circulating
Cell Surface Receptor TCO-Liposome

- J

In vivo Ligdtion

> Bioorthogonal
Click Reaction

Drug Release &
Therapeutic Effect

- J

Click to download full resolution via product page

Caption: Pre-targeting strategy using TCO-liposomes and tetrazine-ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Effect of Drug Release Kinetics on Nanopatrticle Therapeutic Efficacy and Toxicity - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15546256?utm_src=pdf-body-img
https://www.benchchem.com/product/b15546256?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Drug release kinetics of temperature sensitive liposomes measured at high temporal
resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]

e 3. DSPE-PEG-TCO, MW 2,000 | BroadPharm [broadpharm.com]
e 4. mdpi.com [mdpi.com]

o 5. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects
on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Creating Stealth
Liposomes with DSPE-PEG-TCO]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15546256#creating-stealth-liposomes-with-dspe-peg-
tco]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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